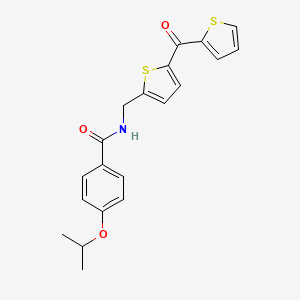
4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiophene-based analogs, like our compound, have been synthesized by heterocyclization of various substrates . Protodeboronation of pinacol boronic esters is a significant synthetic method . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . It also includes an isopropoxy group and a benzamide group, attached to the thiophene ring via a methyl group.Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene, a component of our compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .作用機序
The mechanism of action of 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide involves binding to the Dvl protein and preventing its interaction with other proteins in the Wnt signaling pathway. This leads to inhibition of downstream signaling events that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and inhibition of cancer cell migration and invasion. It has also been shown to have anti-inflammatory effects and to enhance the immune response to cancer cells.
実験室実験の利点と制限
One advantage of 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is its specificity for the Dvl protein, which makes it a useful tool for studying the Wnt signaling pathway and its role in cancer development. However, its potency and efficacy may vary depending on the specific cancer cell type and the experimental conditions. Additionally, the synthesis of this compound can be challenging, which may limit its availability for use in laboratory experiments.
将来の方向性
There are several potential future directions for research on 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway that could be used as cancer therapeutics. Another area of research is the identification of biomarkers that could be used to predict which patients would be most likely to benefit from treatment with this compound or other Wnt pathway inhibitors. Finally, there is interest in exploring the potential of this compound as a therapeutic agent in other diseases, such as inflammatory bowel disease and osteoporosis, where dysregulation of the Wnt signaling pathway has been implicated.
合成法
The synthesis of 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide involves several steps, starting with the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-thiophenecarboxaldehyde to form the corresponding amide. The final step involves the reaction of the amide with 2-thiophenecarboxaldehyde in the presence of a palladium catalyst to form the target molecule.
科学的研究の応用
4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to inhibit the activity of a protein called Dvl, which plays a critical role in the Wnt signaling pathway. Dysregulation of this pathway has been linked to the development of several types of cancer, including breast, colon, and pancreatic cancer.
特性
IUPAC Name |
4-propan-2-yloxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-13(2)24-15-7-5-14(6-8-15)20(23)21-12-16-9-10-18(26-16)19(22)17-4-3-11-25-17/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXJZPPXPHFUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618710.png)
![N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2618711.png)
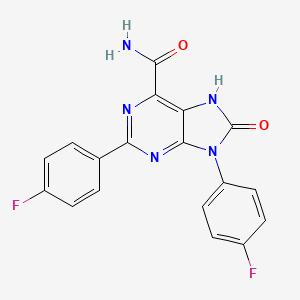
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2618713.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2618717.png)
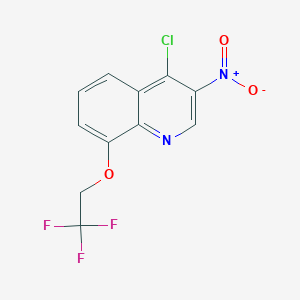
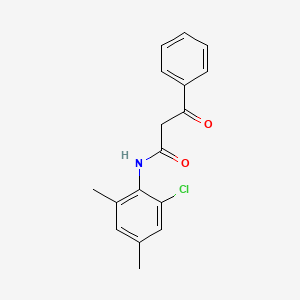
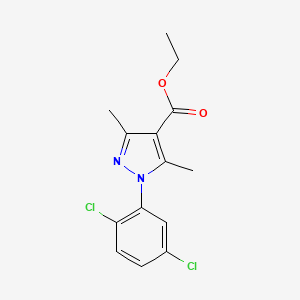

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2618728.png)
![Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2618729.png)

![N-cyano-4-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]aniline](/img/structure/B2618731.png)